Welcome to the BenchChem Online Store!
molecular formula C11H17NO B1294594 N-BUTYL-N-(2-METHOXYPHENYL)AMINE CAS No. 65570-20-9

N-BUTYL-N-(2-METHOXYPHENYL)AMINE

Cat. No. B1294594
M. Wt: 179.26 g/mol
InChI Key: KLBGDUZWAJNQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06171866B2

Procedure details

A suspension of 6.2 g (50 mmol) o-anisidine M10, 7.5 g (55 mmiol) 1-bromobutane M17, 7.6 g (55 mmol) K2CO3 and 0.91 g (5.5 mmol) KI in 25 ml DMF was heated at 95° C. for 24 hours. DMF was evaporated and the residue was dissolved in 100 ml CHCl3 and 100 ml saturated NaCl. The organic layer was dried over Na2SO4. The solvent was evaporated to give 9.4 g crude oil. This oil was purified by a plug packed with 45 g silica gel 100 using cyclohexane as eluant, wherein 4.8 g pure product were obtained (yield: 55%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.Br[CH2:11][CH2:12][CH2:13][CH3:14].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:11]([NH:9][C:4]1[C:3](=[CH:8][CH:7]=[CH:6][CH:5]=1)[O:2][CH3:1])[CH2:12][CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
7.5 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
7.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give 9.4 g crude oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by a plug

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C(OC)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.